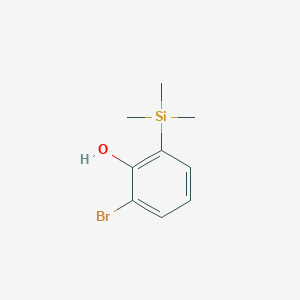
p-Cyanophenyl 4'-pentyl-4-biphenylcarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate: is an organic compound with the molecular formula C25H23NO2. It is a derivative of biphenyl, featuring a cyanophenyl group and a pentyl chain. This compound is known for its unique properties and applications, particularly in the field of liquid crystals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate typically involves the esterification of 4’-pentyl-4-biphenylcarboxylic acid with p-cyanophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and column chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in an appropriate solvent.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is widely used in the study of liquid crystals. Its unique molecular structure allows it to exhibit nematic liquid crystalline phases, making it valuable in the development of liquid crystal displays (LCDs) and other optoelectronic devices .
Biology and Medicine: In biological research, this compound can be used as a model molecule to study the interactions of liquid crystals with biological membranes. Its properties are also explored in drug delivery systems where liquid crystalline phases can enhance the solubility and stability of pharmaceutical compounds .
Industry: Industrially, p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate is used in the manufacture of advanced materials, including flexible displays and smart windows.
Mécanisme D'action
The mechanism of action of p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate in liquid crystal applications involves its ability to align in a specific orientation under an electric field. This alignment changes the optical properties of the material, allowing it to modulate light transmission. The molecular targets include the alignment layers and electrodes in LCDs, where the compound’s orientation affects the display’s brightness and contrast .
Comparaison Avec Des Composés Similaires
4-Cyano-4’-pentylbiphenyl (5CB): A commonly used nematic liquid crystal with similar properties but a simpler structure.
4’-Octyl-4-biphenylcarbonitrile: Another liquid crystal compound with a longer alkyl chain, affecting its phase transition temperatures.
4’-Heptyl-4-biphenylcarbonitrile: Similar to 5CB but with a heptyl chain, offering different thermal and optical properties.
Uniqueness: p-Cyanophenyl 4’-pentyl-4-biphenylcarboxylate stands out due to its ester linkage, which can influence its liquid crystalline behavior and thermal stability. This makes it particularly useful in applications requiring specific phase transition temperatures and stability under varying conditions .
Propriétés
Numéro CAS |
59662-53-2 |
|---|---|
Formule moléculaire |
C25H23NO2 |
Poids moléculaire |
369.5 g/mol |
Nom IUPAC |
(4-cyanophenyl) 4-(4-pentylphenyl)benzoate |
InChI |
InChI=1S/C25H23NO2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-14-23(15-13-22)25(27)28-24-16-8-20(18-26)9-17-24/h6-17H,2-5H2,1H3 |
Clé InChI |
PNIRCWHBPMROLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)


![Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14609075.png)



